3-(Methoxycarbonyl)-2-nitrobenzoic acid
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Overview
Description
3-(Methoxycarbonyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by hydrolysis. One common method is as follows:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the ortho position relative to the ester group.
Hydrolysis: The resulting methyl 3-nitrobenzoate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxyl group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Acid catalysts for esterification reactions.
Major Products
Reduction: 3-(Methoxycarbonyl)-2-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Esterification: Methyl 3-(methoxycarbonyl)-2-nitrobenzoate and other esters.
Scientific Research Applications
3-(Methoxycarbonyl)-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs with anti-inflammatory and analgesic properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
Methyl 3-Nitrobenzoate: Similar structure but lacks the free carboxyl group, limiting its reactivity in certain reactions.
2-Nitrobenzoic Acid: The nitro group is positioned differently, affecting its reactivity and applications.
Uniqueness
3-(Methoxycarbonyl)-2-nitrobenzoic acid is unique due to the presence of both the methoxycarbonyl and nitro groups, which provide a combination of reactivity and functionality that is valuable in various chemical and biological applications. Its ability to undergo diverse chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-methoxycarbonyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)6-4-2-3-5(8(11)12)7(6)10(14)15/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUULGBPUCNUUQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646614 |
Source
|
Record name | 3-(Methoxycarbonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861593-27-3 |
Source
|
Record name | 3-(Methoxycarbonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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